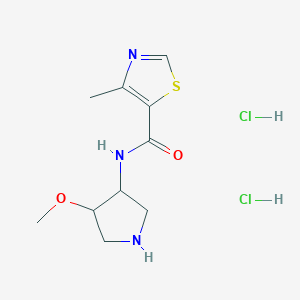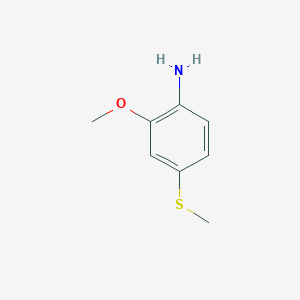
2-Methoxy-4-(methylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(methylsulfanyl)aniline is a chemical compound with the molecular formula C8H11NOS . It is also known as N-(2-methoxyethyl)-4-(methylsulfanyl)aniline .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (OCH3), a methylsulfanyl group (SCH3), and an amine group (NH2) . The molecular weight of the compound is 205.71 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 205.71 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.9, indicating its lipophilicity .科学的研究の応用
Polymer Formation : Luo et al. (2011) investigated the morphologies of polymers formed by chemical oxidation of aniline derivatives, including 2-methoxy-4-(methylsulfanyl)aniline, revealing that these compounds can produce unique nano-/microstructures like hollow microspheres, which have potential applications in material science (Luo et al., 2011).
Electropolymerization : The electropolymerization of methyl and methoxy substituted polyanilines, including this compound, was studied by D'Aprano et al. (1993). Their research contributes to understanding the structural effects on polymerization, crucial for developing advanced polymeric materials (D'Aprano et al., 1993).
Spectroscopic Properties : Richards et al. (2015) studied the structural and spectroscopic properties of a compound closely related to this compound, offering insights into the behavior of such molecules in different environments, which can be essential for their application in various spectroscopic techniques (Richards et al., 2015).
Polymerization and Nanostructure Preparation : Wang Chense (2014) explored the polymerization of aniline derivatives including this compound, providing insights into the preparation of polyaniline and its nanostructured counterparts, which could have applications in nanotechnology and materials science (Wang Chense, 2014).
Synthesis of Nonlinear Optical Polymers : Zhang et al. (1997) developed a hyperbranched polymer using a derivative of this compound, contributing to the field of nonlinear optics. Such polymers have potential applications in optical devices and photonics (Zhang et al., 1997).
Environmental Sensing and Adsorption : Tian et al. (2017) demonstrated the use of polyanilines, derived from compounds like this compound, in the detection and adsorption of sulfur dioxide, which is significant for environmental monitoring and pollution control (Tian et al., 2017).
Synthesis of Benzothiazine Derivatives : Montis et al. (2008) focused on synthesizing 4H-1,4-benzothiazine-1,1-dioxide derivatives using 2-(methylsulfanyl)aniline, a related compound, which could have implications in pharmaceuticals and organic chemistry (Montis et al., 2008).
Antimicrobial Activity of Substituted Anilines : Banoji et al. (2022) reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including derivatives of this compound, demonstrating significant antibacterial and antifungal activities. These compounds could be vital for developing new antimicrobial agents (Banoji et al., 2022).
Safety and Hazards
特性
IUPAC Name |
2-methoxy-4-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKJCXEBQDCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2445507.png)




![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2445517.png)
![Tert-butyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]-[(1-methylimidazol-2-yl)methyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2445518.png)
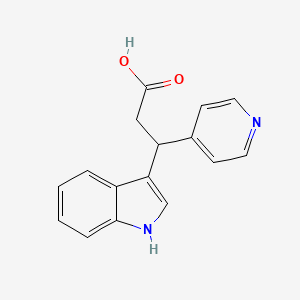
![1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2445521.png)
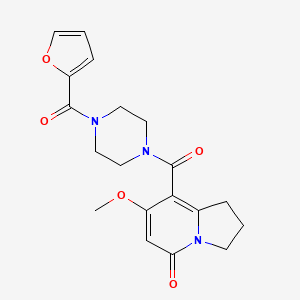
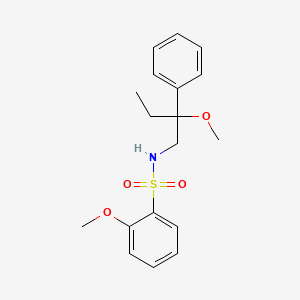
![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2445526.png)

